molecular formula C16H10N4O4 B4599604 Pyrimidine, 2,5-bis(4-nitrophenyl)- CAS No. 120493-32-5

Pyrimidine, 2,5-bis(4-nitrophenyl)-

Cat. No.: B4599604
CAS No.: 120493-32-5
M. Wt: 322.27 g/mol
InChI Key: SYARVPVDFNQZBF-UHFFFAOYSA-N
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Description

Pyrimidine, 2,5-bis(4-nitrophenyl)- is a heterocyclic aromatic organic compound It is characterized by a pyrimidine ring substituted at the 2 and 5 positions with 4-nitrophenyl groups

Scientific Research Applications

Pyrimidine, 2,5-bis(4-nitrophenyl)- has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential antimicrobial and anticancer activities.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.

    Biological Studies: Its derivatives are studied for their interactions with biological macromolecules, providing insights into enzyme inhibition and receptor binding.

Future Directions

Bis-pyrimidines, including “2,5-bis(4-nitrophenyl)pyrimidine”, have shown various types of biological activity, indicating their potential for the discovery of new antimicrobial agents . Future research could focus on exploring the biological activity of “2,5-bis(4-nitrophenyl)pyrimidine” and its derivatives, as well as their potential applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2,5-bis(4-nitrophenyl)- typically involves the reaction of 1-(4-nitrophenyl)ethanone with terephthalaldehyde to form a bis-chalcone intermediate. This intermediate is then cyclized using guanidine nitrate to yield the desired bis-pyrimidine compound .

Industrial Production Methods: While specific industrial production methods for Pyrimidine, 2,5-bis(4-nitrophenyl)- are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: Pyrimidine, 2,5-bis(4-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the specific transformation desired.

Major Products:

    Amines: Reduction of the nitro groups yields corresponding amines.

    Substituted Pyrimidines: Nucleophilic substitution reactions result in various substituted pyrimidine derivatives.

Comparison with Similar Compounds

Uniqueness: Pyrimidine, 2,5-bis(4-nitrophenyl)- stands out due to its dual nitrophenyl substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in materials science and medicinal chemistry.

Properties

IUPAC Name

2,5-bis(4-nitrophenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O4/c21-19(22)14-5-1-11(2-6-14)13-9-17-16(18-10-13)12-3-7-15(8-4-12)20(23)24/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYARVPVDFNQZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367033
Record name Pyrimidine, 2,5-bis(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120493-32-5
Record name Pyrimidine, 2,5-bis(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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